(1-ethyl-1H-imidazol-4-yl)methanamine chemical properties
(1-ethyl-1H-imidazol-4-yl)methanamine chemical properties
An In-Depth Technical Guide to the Chemical Properties of (1-ethyl-1H-imidazol-4-yl)methanamine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of (1-ethyl-1H-imidazol-4-yl)methanamine (CAS No. 1368710-15-9), a substituted imidazole derivative of significant interest to researchers in medicinal chemistry and drug discovery. The imidazole scaffold is a privileged structure in pharmacology, forming the core of numerous endogenous molecules and synthetic drugs. This document details the compound's identity, computed physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and predicted spectroscopic characteristics. Furthermore, it explores potential applications in drug development based on the known bioactivity of related imidazole-containing compounds and outlines essential safety and handling procedures. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of novel imidazole-based molecules.
Introduction to (1-ethyl-1H-imidazol-4-yl)methanamine
The imidazole ring is a fundamental five-membered aromatic heterocycle containing two nitrogen atoms. It is a core structural component of the essential amino acid histidine and the biogenic amine histamine, which play critical roles in a vast array of physiological processes.[1] Consequently, imidazole derivatives have been extensively explored as bioactive molecules and are features in numerous approved pharmaceuticals.[2] (1-ethyl-1H-imidazol-4-yl)methanamine is a functionalized imidazole that presents as a valuable building block for the synthesis of more complex molecules. Its structure, featuring a primary amine, an ethyl-substituted imidazole ring, suggests potential interactions with various biological targets, particularly G protein-coupled receptors (GPCRs) like the histamine receptors.[3] This guide aims to consolidate the available information and provide expert insights into the chemical nature and handling of this compound.
Chemical and Physical Properties
While experimental data on the physical properties of (1-ethyl-1H-imidazol-4-yl)methanamine are not extensively reported in the literature, computational methods provide valuable predictions. These properties are crucial for understanding the compound's behavior in various experimental settings, including its solubility and potential for crossing biological membranes.
| Property | Value/Information | Source |
| CAS Number | 1368710-15-9 | [4] |
| Molecular Formula | C₆H₁₁N₃ | [4] |
| Molecular Weight | 125.17 g/mol | [4] |
| SMILES | NCC1=CN(CC)C=N1 | [4] |
| Purity | ≥98% (as commercially available) | [4] |
| Topological Polar Surface Area (TPSA) | 43.84 Ų | [4] |
| logP (predicted) | 0.3617 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 2 | [4] |
| Storage Conditions | Sealed in dry, 2-8°C | [4] |
Note: Melting point and boiling point have not been consistently reported in publicly available literature.
Synthesis of (1-ethyl-1H-imidazol-4-yl)methanamine
A robust and widely applicable method for the synthesis of aminomethyl-substituted imidazoles is the reductive amination of the corresponding imidazole-4-carbaldehyde. This two-step, one-pot procedure involves the initial formation of an imine between the aldehyde and an amine source (in this case, ammonia), followed by in-situ reduction to the desired primary amine.
Proposed Synthetic Pathway
The synthesis commences with the commercially available or readily synthesized 1-ethyl-1H-imidazole-4-carbaldehyde. This starting material is reacted with an ammonia source to form the intermediate imine, which is then reduced using a suitable reducing agent like sodium borohydride to yield the target compound.
Caption: Synthetic route for (1-ethyl-1H-imidazol-4-yl)methanamine.
Detailed Experimental Protocol
This protocol is based on established procedures for the reductive amination of similar heterocyclic aldehydes.[5]
Materials:
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1-ethyl-1H-imidazole-4-carbaldehyde
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Anhydrous methanol (MeOH)
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Aqueous ammonia (28-30%)
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Sodium borohydride (NaBH₄)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Imine Formation:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-ethyl-1H-imidazole-4-carbaldehyde (1.0 eq) in anhydrous methanol.
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To this stirring solution, add aqueous ammonia (approximately 10-15 eq) and allow the mixture to stir at room temperature for 2-3 hours. The formation of the imine can be monitored by TLC or LC-MS.
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-
Reduction:
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly and portion-wise, add sodium borohydride (2.0 eq) to the cooled solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
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After the complete addition of NaBH₄, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours (overnight).
-
-
Work-up and Extraction:
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Once the reaction is complete (as monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.
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To the resulting residue, add water and extract the product with dichloromethane (3 x volume of the aqueous layer).
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Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (1-ethyl-1H-imidazol-4-yl)methanamine. The product may be an oil or a low-melting solid.
-
-
Purification (if necessary):
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The crude product can be purified by column chromatography on silica gel using a mobile phase of dichloromethane/methanol with a small amount of triethylamine (e.g., 0.5%) to prevent streaking.
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Spectroscopic Analysis (Predicted)
| Spectroscopy | Predicted Data |
| ¹H NMR | δ (ppm): ~7.5 (s, 1H, imidazole C2-H), ~6.9 (s, 1H, imidazole C5-H), ~4.0 (q, 2H, -CH₂-CH₃), ~3.7 (s, 2H, -CH₂-NH₂), ~1.8 (br s, 2H, -NH₂), ~1.4 (t, 3H, -CH₂-CH₃) |
| ¹³C NMR | δ (ppm): ~138 (imidazole C2), ~135 (imidazole C4), ~120 (imidazole C5), ~45 (-CH₂-CH₃), ~40 (-CH₂-NH₂), ~16 (-CH₂-CH₃) |
| Mass Spec (ESI-MS) | Predicted [M+H]⁺: m/z 126.1. A prominent fragment would be expected from the loss of ammonia (NH₃), resulting in a fragment at m/z 109.1. |
| IR Spectroscopy | Expected peaks (cm⁻¹): ~3300-3400 (N-H stretch, primary amine), ~2850-2950 (C-H stretch, alkyl), ~1580-1650 (C=N and C=C stretch, imidazole ring) |
Potential Applications in Drug Discovery
The structural similarity of (1-ethyl-1H-imidazol-4-yl)methanamine to histamine suggests its potential as a ligand for histamine receptors. The ethyl group at the N-1 position and the aminomethyl group at the C-4 position provide vectors for further chemical modification to explore structure-activity relationships (SAR) for H₁, H₂, H₃, and H₄ receptors.
In particular, the histamine H₃ receptor is a GPCR that acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters in the central nervous system.[3] Compounds that act as agonists, antagonists, or inverse agonists at the H₃ receptor are of significant interest for the treatment of various neurological and psychiatric disorders.
Caption: Interaction with a generic GPCR signaling cascade.
Safety and Handling
While a specific Safety Data Sheet (SDS) for (1-ethyl-1H-imidazol-4-yl)methanamine is not widely available, information from related imidazole and amine compounds suggests that appropriate precautions should be taken.[8]
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
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Handling: Handle in a well-ventilated area or in a fume hood to avoid inhalation of any vapors or aerosols. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Recommended storage is at 2-8°C.[4]
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In case of exposure:
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Skin contact: Wash off immediately with soap and plenty of water.
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Eye contact: Rinse cautiously with water for several minutes.
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Inhalation: Move to fresh air.
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Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
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Conclusion
(1-ethyl-1H-imidazol-4-yl)methanamine is a valuable chemical entity with significant potential for application in medicinal chemistry and drug discovery. This guide has provided a detailed overview of its chemical properties, including a proposed synthetic methodology and predicted spectroscopic data. As with any research chemical, it is imperative to handle this compound with appropriate safety precautions. The information contained herein should serve as a useful starting point for researchers looking to incorporate this versatile building block into their synthetic and drug discovery programs.
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